molecular formula C8H7ClF2O B8029780 1-Chloro-5-ethoxy-2,4-difluorobenzene

1-Chloro-5-ethoxy-2,4-difluorobenzene

Cat. No.: B8029780
M. Wt: 192.59 g/mol
InChI Key: NZBATUJGLUEVEF-UHFFFAOYSA-N
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Description

1-Chloro-5-ethoxy-2,4-difluorobenzene is a halogenated aromatic compound featuring a chloro group at position 1, an ethoxy group at position 5, and fluorine atoms at positions 2 and 2. This substitution pattern imparts unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Below, we compare this compound with structurally related derivatives to highlight differences in reactivity, physical properties, and applications.

Properties

IUPAC Name

1-chloro-5-ethoxy-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBATUJGLUEVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

The following compounds share functional similarities but differ in substituent type, position, or electronic effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
4-Chloro-1-ethoxy-2-fluorobenzene Cl (pos. 4), OEt (pos. 1), F (pos. 2) C₈H₇ClFO 188.59 Ethoxy at position 1 instead of 5; fewer fluorine atoms
1-Bromo-5-chloro-2,4-difluorobenzene Br (pos. 1), Cl (pos. 5), F (pos. 2,4) C₆H₂BrClF₂ 245.44 Bromine replaces ethoxy; heavier halogen presence
1,5-Dichloro-2,4-difluorobenzene Cl (pos. 1,5), F (pos. 2,4) C₆H₂Cl₂F₂ 182.98 Lacks ethoxy; dual chloro groups increase electrophilicity
1-Chloro-2,4-difluorobenzene Cl (pos. 1), F (pos. 2,4) C₆H₃ClF₂ 148.54 No ethoxy; simpler structure with lower molecular weight
1-ethynyl-2,4-difluorobenzene C≡CH (pos. 1), F (pos. 2,4) C₈H₄F₂ 138.12 Ethynyl group introduces π-electron density

Physical and Chemical Properties

  • Boiling Points: 1,5-Dichloro-2,4-difluorobenzene: 167–168°C at 749 mmHg .
  • Reactivity :

    • Halogenated analogs like 1-Bromo-5-chloro-2,4-difluorobenzene show higher reactivity in Suzuki couplings due to bromine’s superior leaving-group ability compared to chlorine .
    • Ethoxy-substituted derivatives (e.g., 4-Chloro-1-ethoxy-2-fluorobenzene) may exhibit reduced electrophilicity at the para position due to electron-donating effects of the alkoxy group .

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